BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Physical and
Chemical Properties of 4-(Dimethoxymethyl)-2-
methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Compound Name:
methylpyrimidine

Cat. No.: B061294

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-(Dimethoxymethyl)-2-methylpyrimidine. The document details its chemical
identity, physicochemical characteristics, and available spectral data. It also explores its
stability, reactivity, and potential biological significance based on the known activities of related
pyrimidine derivatives. This guide is intended to serve as a foundational resource for
researchers and professionals involved in drug discovery and development, offering critical
data for the handling, characterization, and further investigation of this compound.

Chemical Identity and Structure

4-(Dimethoxymethyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a
dimethoxymethyl group at the 4-position and a methyl group at the 2-position of the pyrimidine
ring.
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Identifier Value

IUPAC Name 4-(dimethoxymethyl)-2-methylpyrimidine

CAS Number 175277-33-5[1]

Molecular Formula CsH12N202[1]

Molecular Weight 168.19 g/mol [1]

InChi INChl=1S/C8H12N202/c1-6-9-5-4-7(10-6)8(11-
2)12-3/h4-5,8H,1-3H3

InChlKey VDXHIJWMLYFVGDL-UHFFFAOYSA-NJ[1]

SMILES CC1=NC=CC(=N1)C(OC)OC

Physicochemical Properties

The physicochemical properties of 4-(Dimethoxymethyl)-2-methylpyrimidine are
summarized below. It is important to note that some of these values are predicted and should
be confirmed experimentally.

Property Value Source

Physical State Liquid or solid Sigma-Aldrich
Appearance Colorless to light yellow liquid ChemicalBook

Boiling Point 119 °C (predicted) ChemicalBook

Density 1.1+0.1 g/cm3 Finetech Industry Limited
Flash Point 72.8+13.4°C Finetech Industry Limited
pKa 1.40 + 0.31 (predicted) ChemicalBook

XlogP 0.3 (predicted) PubChem[2]

Synthesis and Purification
General Synthetic Approach
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While a specific detailed experimental protocol for the synthesis of 4-(Dimethoxymethyl)-2-
methylpyrimidine is not readily available in the reviewed literature, a plausible synthetic route
can be inferred from general methods for pyrimidine synthesis and acetal formation. A common
method for synthesizing substituted pyrimidines involves the condensation of a 3-dicarbonyl
compound or its equivalent with an amidine.

A likely precursor for 4-(Dimethoxymethyl)-2-methylpyrimidine is 2-methylpyrimidine-4-
carbaldehyde. The target compound can then be synthesized through the acetalization of this
aldehyde.

Proposed Experimental Protocol: Acetalization of 2-
Methylpyrimidine-4-carbaldehyde

This protocol is adapted from general procedures for the formation of acetals from aldehydes
using acid catalysis.[3]

Materials:
o 2-Methylpyrimidine-4-carbaldehyde
e Methanol (anhydrous)

e Hydrochloric acid (catalytic amount) or other suitable acid catalyst (e.g., p-toluenesulfonic
acid)

e Anhydrous sodium sulfate or magnesium sulfate

e Sodium bicarbonate (saturated solution)

» Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-
methylpyrimidine-4-carbaldehyde in an excess of anhydrous methanol.

e Add a catalytic amount of hydrochloric acid to the solution.
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« Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be
monitored by thin-layer chromatography (TLC).[3]

e Once the reaction is complete, neutralize the acid catalyst by adding a saturated solution of
sodium bicarbonate.

e Remove the excess methanol under reduced pressure.

o Extract the aqueous residue with an organic solvent such as diethyl ether or
dichloromethane.

o Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude 4-(Dimethoxymethyl)-2-methylpyrimidine.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica
gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate.

Caption: Proposed workflow for the synthesis of 4-(Dimethoxymethyl)-2-methylpyrimidine.

Spectral Data

While specific spectral data is not widely published, chemical suppliers like ChemicalBook list
the availability of 1H NMR, 13C NMR, IR, and MS spectra for this compound.[4] The expected
spectral features are discussed below based on the compound's structure.

'H NMR Spectroscopy

The proton NMR spectrum of 4-(Dimethoxymethyl)-2-methylpyrimidine is expected to show
the following signals:
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Approximate Chemical

Protons Multiplicity .
Shift (ppm)
Methyl protons (CHs) at C2 Singlet ~2.5
Methoxy! protons (OCHs) Singlet ~3.4
Acetal proton (CH) Singlet ~5.5
S Doublet and Doublet of
Pyrimidine ring protons ~7.0-8.8

doublets

The exact chemical shifts and coupling constants for the pyrimidine ring protons would depend
on the specific electronic environment.

3C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display signals corresponding to each unique

carbon atom in the molecule.

Carbon Atom Approximate Chemical Shift (ppm)
Methyl carbon (CHs) at C2 ~25

Methoxyl carbons (OCH3) ~55

Acetal carbon (CH) ~100

Pyrimidine ring carbons ~120-170

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key
characteristic peaks are expected in the following regions:
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. . ) Approximate Wavenumber
Functional Group Vibration

(cm™)
C-H (sp?3) Stretch 2850-3000
C-H (aromatic) Stretch 3000-3100[5]
C=N, C=C (pyrimidine ring) Stretch 1400-1600[5]
C-O (acetal) Stretch 1050-1150

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z value
corresponding to the molecular weight of the compound (168.19). Fragmentation patterns
would likely involve the loss of methoxy groups (-OCHs) and the cleavage of the
dimethoxymethyl group. Predicted m/z values for common adducts are available in databases
like PubChem.[2]

Reactivity and Stability
Stability

4-(Dimethoxymethyl)-2-methylpyrimidine is expected to be stable under standard laboratory
conditions. It should be stored in a cool, dry place, away from incompatible materials. The
dimethoxymethyl group, being an acetal, is sensitive to acidic conditions and can undergo
hydrolysis back to the corresponding aldehyde. Therefore, contact with strong acids should be
avoided to maintain the integrity of the compound.

Reactivity

o Hydrolysis: The acetal functional group is the most reactive site under acidic conditions,
leading to the formation of 2-methylpyrimidine-4-carbaldehyde and two equivalents of
methanol. This reaction is typically reversible.

» Nucleophilic and Electrophilic Attack: The pyrimidine ring is an electron-deficient heterocycle,
making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely,
electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh
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conditions. The nitrogen atoms of the pyrimidine ring can act as nucleophiles and can be

2-Methylpyrimidine-4-carbaldehyde
+2 CH30H
Nucleophilic Aromatic

@/ Substitution

Click to download full resolution via product page

alkylated or protonated.

G

 Hydrolysis

4-(Dimethoxymethyl)-2-
methylpyrimidine

Caption: Key reactivity pathways of 4-(Dimethoxymethyl)-2-methylpyrimidine.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 4-(Dimethoxymethyl)-2-
methylpyrimidine itself, the pyrimidine scaffold is a core component of numerous biologically
active molecules, including anticancer, antiviral, and antimicrobial agents. The presence of the
pyrimidine ring suggests that this compound could be a valuable intermediate in the synthesis
of novel therapeutic agents.

The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked under
mild conditions to allow for further chemical modifications. This makes the compound a
versatile building block for creating a library of pyrimidine derivatives for biological screening.
For instance, the aldehyde functionality can be used in reactions such as reductive amination
to introduce various amine-containing side chains, potentially leading to compounds with
interesting pharmacological profiles.

Given that many pyrimidine derivatives are known to interact with various cellular signaling
pathways, it is plausible that derivatives of 4-(Dimethoxymethyl)-2-methylpyrimidine could
also exhibit such activities. Further research, including biological screening and cytotoxicity
assays, would be necessary to explore the potential of this compound and its derivatives in
drug discovery.
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Safety and Handling

Based on available safety data for similar compounds, 4-(Dimethoxymethyl)-2-
methylpyrimidine should be handled with care in a well-ventilated area. It is recommended to
wear appropriate personal protective equipment, including gloves, safety glasses, and a lab
coat. The compound may cause skin and eye irritation. For detailed safety information, it is
crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Dimethoxymethyl)-2-methylpyrimidine is a pyrimidine derivative with potential as a
versatile building block in medicinal chemistry. This guide has summarized its known physical
and chemical properties, proposed a synthetic route, and outlined its expected spectral
characteristics and reactivity. The lack of extensive published data on this specific compound
highlights the opportunity for further research to fully characterize its properties and explore its
potential applications in the development of novel biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b061294+#physical-and-chemical-
properties-of-4-dimethoxymethyl-2-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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